6-bromo-5-(trifluoromethyl)-1H-1,3-benzodiazol-2-amine
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Overview
Description
6-bromo-5-(trifluoromethyl)-1H-1,3-benzodiazol-2-amine is a chemical compound belonging to the benzodiazole family. This compound is characterized by the presence of a bromine atom at the 6th position and a trifluoromethyl group at the 5th position on the benzodiazole ring. Benzodiazoles are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-5-(trifluoromethyl)-1H-1,3-benzodiazol-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-aminobenzonitrile and bromine.
Bromination: The 2-aminobenzonitrile undergoes bromination using bromine in the presence of a suitable solvent like acetic acid to introduce the bromine atom at the 6th position.
Trifluoromethylation: The brominated intermediate is then subjected to trifluoromethylation using a trifluoromethylating agent such as trifluoromethyl iodide in the presence of a base like potassium carbonate.
Cyclization: The trifluoromethylated intermediate undergoes cyclization under acidic conditions to form the benzodiazole ring, resulting in the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-bromo-5-(trifluoromethyl)-1H-1,3-benzodiazol-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its functional groups.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives of the compound can be formed.
Oxidation Products: Oxidized derivatives with modified functional groups.
Reduction Products: Reduced derivatives with altered functional groups.
Scientific Research Applications
6-bromo-5-(trifluoromethyl)-1H-1,3-benzodiazol-2-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anticancer, anti-inflammatory, and antimicrobial properties.
Biological Research: The compound is used in biological assays to study its effects on various cellular pathways and molecular targets.
Chemical Biology: It serves as a tool compound to investigate the role of benzodiazole derivatives in biological systems.
Industrial Applications: The compound is explored for its potential use in the synthesis of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of 6-bromo-5-(trifluoromethyl)-1H-1,3-benzodiazol-2-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in key biological processes, such as kinases and G-protein coupled receptors.
Pathways Involved: It modulates signaling pathways related to cell proliferation, apoptosis, and inflammation. The exact mechanism may vary depending on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid: Known for its anticancer and antiangiogenic activities.
6-bromo-5-nitroquinoline: Exhibits anti-proliferative activity and potential apoptotic activity.
6,8-diphenylquinoline: Another compound with significant anti-proliferative properties.
Uniqueness
6-bromo-5-(trifluoromethyl)-1H-1,3-benzodiazol-2-amine is unique due to the presence of both bromine and trifluoromethyl groups, which confer distinct electronic and steric properties. These features enhance its reactivity and potential biological activity compared to other similar compounds.
Properties
CAS No. |
2768327-43-9 |
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Molecular Formula |
C8H5BrF3N3 |
Molecular Weight |
280 |
Purity |
95 |
Origin of Product |
United States |
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